3-Cyclopropoxy-5-(trifluoromethyl)aniline
Description
3-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to an aniline ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-3-7(14)5-9(4-6)15-8-1-2-8/h3-5,8H,1-2,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNTPUDLNYGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: The final step involves coupling the cyclopropoxy and trifluoromethyl groups with an aniline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
3-Cyclopropoxy-5-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be used to create various derivatives that may exhibit enhanced properties or functionalities.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to diverse products such as nitro or quinone derivatives.
Biology
In biological research, this compound is investigated for its potential bioactive properties:
- Bioactivity Studies : Preliminary studies have shown that it may interact with specific enzymes or receptors, influencing metabolic pathways.
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with biological targets.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anti-inflammatory and Anticancer Activities : Research is ongoing to evaluate its efficacy in treating inflammatory diseases and certain types of cancer.
- Drug Development : It may serve as an intermediate in synthesizing new pharmaceutical agents aimed at specific diseases.
Industry
In industrial applications, this compound is utilized for:
- Advanced Materials Development : Its unique properties make it suitable for creating specialty chemicals that can be used in various applications.
- Agrochemicals : The compound's stability and reactivity profile allow it to be explored as a component in agricultural chemicals.
Case Studies
Several studies have highlighted the applications of this compound:
- Biological Assays : A study investigated its inhibitory effects on specific enzymes involved in cancer metabolism, demonstrating promising results that warrant further exploration.
- Material Science : Research showed that when incorporated into polymer matrices, this compound enhances thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-4-(trifluoromethyl)aniline
- 3-Cyclopropoxy-5-(difluoromethyl)aniline
- 3-Cyclopropoxy-5-(trifluoromethyl)phenol
Uniqueness
3-Cyclopropoxy-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopropoxy and trifluoromethyl groups on the aniline ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications .
Biological Activity
3-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity involves examining its mechanism of action, interaction with biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, which could lead to altered cellular responses.
- Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling processes.
- Gene Expression Alteration : The compound may affect transcription and translation processes, thereby impacting gene expression related to inflammation and cancer progression .
Biological Assays and Research Findings
Research has indicated that this compound exhibits significant biological activity in various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Assay Method : Lipopolysaccharide (LPS)-induced inflammation in macrophages was used to evaluate the anti-inflammatory potential.
- Findings : Treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of this compound against breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound, followed by assessment using MTT assay.
- Outcome : The compound exhibited significant cytotoxicity, leading to apoptosis in treated cells.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the impact on LPS-induced inflammation in vitro.
- Methodology : Macrophages were pre-treated with the compound before LPS exposure, followed by cytokine measurement via ELISA.
- Outcome : A marked decrease in TNF-alpha and IL-6 levels was observed, indicating effective anti-inflammatory action.
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropoxy and trifluoromethyl groups | Anticancer, anti-inflammatory |
| 3-Cyclopropoxy-4-(trifluoromethyl)aniline | Similar structure but different positioning | Limited data on activity |
| 3-Cyclopropoxy-5-(difluoromethyl)aniline | Different halogen substituents | Reduced potency compared |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
